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Fmoc-L-Lys(Pentynoyl-DIM)-OH

Cat. No.: B6288467
M. Wt: 570.7 g/mol
InChI Key: HUADAWOSKALEKS-NDEPHWFRSA-N
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Description

Significance of Non-Canonical Amino Acids in Peptide and Protein Engineering

The incorporation of ncAAs allows for the precise installation of unique functionalities, such as fluorescent probes, cross-linkers, and bioorthogonal handles, at specific sites within a peptide or protein sequence. nih.govacs.org This site-specific modification provides an unparalleled level of control, facilitating detailed studies of protein structure and function, the development of enhanced therapeutics, and the creation of novel biomaterials. rsc.org The ability to introduce functionalities not found in nature opens the door to creating peptides and proteins with tailored stability, activity, and binding specificities. nih.govresearchgate.net

The Role of Lysine (B10760008) Derivatives with Orthogonal Functionalities

Lysine, with its primary amine on the side chain, is a particularly versatile scaffold for chemical modification. The development of lysine derivatives with orthogonal functionalities—chemical groups that can react selectively in the presence of other functional groups—has been a significant advancement. mdpi.comnih.gov This orthogonality is crucial for complex multi-step syntheses and for performing specific chemical reactions within the complex environment of a cell. mdpi.com Acetylation of lysine, for instance, is a key post-translational modification with numerous regulatory roles, and studying it often involves the use of specialized lysine derivatives. iris-biotech.denih.gov

Overview of Fmoc-L-Lys(Pentynoyl-DIM)-OH as a Specialized Building Block

This compound is a prime example of a highly specialized lysine derivative designed for modern peptide chemistry. iris-biotech.de This compound features three key components:

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the alpha-amino group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) protocols. ontosight.aimasterorganicchemistry.com

L-lysine: The core amino acid scaffold.

Pentynoyl-DIM group: A functional handle attached to the epsilon-amino group of the lysine side chain. This moiety contains a terminal alkyne, a key functional group for bioorthogonal chemistry. iris-biotech.de

This building block is particularly useful in a "helping hand" strategy for the synthesis and purification of highly insoluble peptides. iris-biotech.de

Contextualization within Bioorthogonal Chemistry and Peptide Synthesis Research Paradigms

The true power of this compound lies in its seamless integration into two major paradigms of chemical biology: solid-phase peptide synthesis and bioorthogonal chemistry. The Fmoc group dictates its use in the stepwise, controlled assembly of peptide chains on a solid support. nih.govharvard.edu

Simultaneously, the pentynoyl group's terminal alkyne serves as a versatile handle for post-synthetic modification via "click chemistry." medchemexpress.comiris-biotech.de This includes the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comacs.org These bioorthogonal reactions are characterized by their high selectivity and efficiency under biological conditions, allowing for the specific labeling or conjugation of the modified peptide without interfering with native biological processes. acs.org The pentynoyl group itself has also been explored for platinum-triggered bond cleavage, offering another layer of potential chemical manipulation. nih.govacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N2O6 B6288467 Fmoc-L-Lys(Pentynoyl-DIM)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pent-4-ynylideneamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O6/c1-4-5-16-27(31-29(37)19-34(2,3)20-30(31)38)35-18-11-10-17-28(32(39)40)36-33(41)42-21-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h1,6-9,12-15,26,28,37H,5,10-11,16-21H2,2-3H3,(H,36,41)(H,39,40)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADAWOSKALEKS-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Selective Protection Strategies

Evaluation of Protecting Group Orthogonality

The utility of Fmoc-L-Lys(Pentynoyl-DIM)-OH in complex peptide synthesis is derived from the orthogonal nature of its protecting groups. biosynth.com Orthogonality means that one protecting group can be removed under a specific set of conditions without affecting the other, allowing for selective deprotection at different stages of the synthesis. biosynth.comnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern SPPS. nih.gov It serves as a temporary protecting group for the α-amino function of the amino acid. Its key features include:

Stability: The Fmoc group is stable to the acidic conditions commonly used to cleave final peptides from many solid supports and to remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). nih.gov

Cleavage: It is selectively and rapidly removed by treatment with a mild organic base, most commonly a solution of 20% piperidine (B6355638) in DMF. biosynth.com This deprotection liberates the α-amino group, allowing it to be coupled with the next Fmoc-protected amino acid in the sequence.

This base-lability, combined with acid-stability, makes the Fmoc group orthogonal to the permanent side-chain protecting groups used in the standard Fmoc/tBu strategy.

The 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) group functions as a protecting group for the lysine (B10760008) ε-amino group. It belongs to the same class of enamine-type protecting groups as the more widely known Dde and ivDde groups. sigmaaldrich.comsigmaaldrich.com These groups are employed when a specific lysine side chain needs to be deprotected on-resin for modification, such as cyclization or branching, while the rest of the peptide remains fully protected.

The DIM group, as part of the "helping hand" solubilizing tag, exhibits the following crucial properties:

Stability: It is stable to the basic conditions (piperidine) used for Fmoc group removal and the acidic conditions (Trifluoroacetic acid, TFA) used for final peptide cleavage and removal of other side-chain protecting groups. iris-biotech.desigmaaldrich.com

Cleavage: The DIM-containing tag is selectively cleaved under mild conditions using a 1M solution of hydrazine (B178648) or hydroxylamine. iris-biotech.deiris-biotech.de

This unique cleavage condition ensures its orthogonality to both the Fmoc group and standard acid-labile side-chain protecting groups, as summarized in the table below.

Table 2: Orthogonality of Fmoc and DIM Protecting Groups

Reagent/Condition Effect on α-Fmoc Group Effect on ε-DIM Group Orthogonality
20% Piperidine in DMF Cleaved Stable Yes
TFA-based cocktails Stable Stable Yes

| 1M Hydrazine/Hydroxylamine | Stable* | Cleaved | Yes |

*While hydrazine can slowly cleave the Fmoc group, the reaction is significantly slower than with piperidine, and selective DIM removal is readily achieved. sigmaaldrich.com

This three-way orthogonality allows for a sophisticated synthetic plan: the peptide backbone is assembled using standard Fmoc chemistry, the DIM-protected side chain is selectively deprotected and modified on-resin if needed, and finally, all remaining protecting groups are removed during the final acid cleavage step.

Compatibility with Other Orthogonal Protecting Group Strategies (e.g., Boc, Z, Mtt, Dde)

The successful synthesis of complex peptides often relies on the use of multiple protecting groups that can be removed under different conditions, a concept known as orthogonality. nih.govbiosynth.com The compatibility of the this compound building block with other common protecting group strategies is crucial for its application in intricate synthetic schemes.

The primary Nα-amino group is protected by the base-labile Fmoc group, which is a cornerstone of one of the most widely used SPPS strategies. peptide.comescholarship.org The side-chain ε-amino group of lysine is modified with the Pentynoyl-DIM moiety. The DIM group is highly acid-sensitive, which dictates its compatibility with other protecting groups.

Here's a breakdown of its compatibility with other key protecting groups:

Boc (tert-Butoxycarbonyl): The Boc group is a widely used acid-labile protecting group, typically for the Nα-amino group or for side-chain protection of residues like lysine. peptide.compharm.or.jp Since the DIM group is also acid-labile, a Boc/DIM combination is not orthogonal. The conditions required to remove a Boc group (e.g., strong acids like trifluoroacetic acid - TFA) would also cleave the DIM group. ug.edu.pl However, in a standard Fmoc/tBu strategy, where Boc is used for side-chain protection of other amino acids, the DIM group on a lysine residue could be selectively cleaved under milder acidic conditions than those required for Boc removal, although careful optimization would be necessary. ug.edu.plsigmaaldrich.com

Z (Benzyloxycarbonyl): The Z group is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. peptide.comug.edu.pl These conditions are generally compatible with the DIM group, making a Z/DIM protecting group scheme orthogonal. This allows for the selective deprotection of a Z-protected functionality without affecting the DIM-protected lysine side-chain, and vice-versa.

Mtt (4-Methyltrityl): The Mtt group is a highly acid-labile protecting group, often used for the side-chain protection of lysine or ornithine. peptide.comnih.gov It can be removed under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM). sigmaaldrich.comnih.gov This high acid sensitivity is similar to that of the DIM group. Therefore, achieving selective deprotection between Mtt and DIM would be challenging, and they are generally not considered orthogonal.

Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is removed under conditions of hydrazinolysis (e.g., 2% hydrazine in DMF). sigmaaldrich.comissuu.com These conditions are orthogonal to the acid-labile DIM group and the base-labile Fmoc group. sigmaaldrich.com This orthogonality is highly valuable for the synthesis of branched or cyclic peptides where site-specific deprotection of a lysine side-chain is required. However, it's important to note that Dde migration can be a potential side reaction, especially in the presence of unprotected lysine ε-amino groups. nih.gov

The following table summarizes the compatibility of the DIM group with these common protecting groups:

Protecting GroupTypical Cleavage ConditionsCompatibility with DIMOrthogonal?
Boc Strong acid (e.g., TFA)Not orthogonal; strong acid cleaves both.No
Z Catalytic Hydrogenolysis / Strong Acid (HBr/AcOH)Compatible; cleavage conditions are distinct.Yes
Mtt Very mild acid (e.g., 1% TFA in DCM)Not orthogonal; similar acid lability.No
Dde Hydrazinolysis (e.g., 2% hydrazine in DMF)Compatible; cleavage conditions are distinct.Yes

Methodological Advancements in Deprotection Chemistry Relevant to this compound

The ability to selectively remove protecting groups without compromising the integrity of the peptide chain is a critical aspect of peptide synthesis.

Selective Cleavage of the DIM Group

The 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) protecting group is a key feature of this compound. The DIM group is known to be highly sensitive to acid. While specific literature on the cleavage of the "Pentynoyl-DIM" moiety is not extensively detailed, the cleavage of similar Dde-type protecting groups, which are structurally related, is well-documented.

The selective cleavage of the DIM group is typically achieved under mild acidic conditions. The exact conditions can be fine-tuned to achieve selectivity in the presence of other acid-labile groups. For instance, very mild acid treatment, such as with dilute TFA, can be employed. It is reported that the solubilizing tag attached via the DIM group can be removed with a 1M solution of hydrazine or hydroxylamine, which suggests an alternative deprotection strategy to acidic cleavage. iris-biotech.de

Impact of Deprotection Conditions on Peptide Integrity and Yield

Fmoc Deprotection: The repeated use of a base, typically 20% piperidine in DMF, to remove the Fmoc group can lead to side reactions. creative-peptides.com For instance, aspartimide formation can be promoted by basic conditions, especially with DBU, leading to impurities. peptide.com For peptides containing aspartic acid, careful control of the base and reaction time is crucial. mdpi.com

Final Cleavage and Side-Chain Deprotection: The final step in SPPS involves treating the resin-bound peptide with a strong acid, such as TFA, to cleave the peptide from the support and remove the side-chain protecting groups. sigmaaldrich.com During this process, highly reactive cationic species are generated from the cleavage of protecting groups, which can lead to modification of sensitive amino acid residues like tryptophan, methionine, and tyrosine unless scavengers are used. sigmaaldrich.com The choice of scavengers is critical to prevent these side reactions and improve the yield and purity of the final peptide. thermofisher.com

Incomplete deprotection is another major concern that can lead to a heterogeneous mixture of peptides and significantly lower the yield of the desired product. mdpi.comnih.gov For example, incomplete removal of the Boc group has been observed to lead to deletion products. nih.gov Similarly, the efficiency of DIM group removal will directly impact the homogeneity and yield of the final peptide. The presence of multiple protecting groups with similar labilities can also complicate deprotection and lead to reduced yields.

The following table outlines potential side reactions during deprotection and their impact:

Deprotection StepReagent(s)Potential Side ReactionsImpact on Peptide Integrity & Yield
Nα-Fmoc Removal Piperidine/DMFAspartimide formation, Dde migrationFormation of impurities, reduced yield of target peptide. peptide.comnih.gov
Final Cleavage TFA, ScavengersAlkylation of sensitive residues (Trp, Met, Tyr), incomplete deprotectionModification of peptide sequence, formation of deletion sequences, reduced purity and yield. sigmaaldrich.comthermofisher.com
Selective DIM Cleavage Mild Acid / HydrazineIncomplete cleavage, side reactions with other acid/hydrazine sensitive groupsHeterogeneous product, reduced yield.

Fmoc L Lys Pentynoyl Dim Oh in Bioorthogonal Ligation Chemistries

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applicationsbapeks.comiris-biotech.de

Fmoc-L-Lys(Pentynoyl-DIM)-OH is an amino acid derivative designed for incorporation into peptide sequences using standard Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de Its key feature is the pentynoyl group, a terminal alkyne, attached to the lysine (B10760008) side chain. This alkyne serves as a chemical handle for post-synthetic modification via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. bapeks.comiris-biotech.de This reaction, a cornerstone of "click chemistry," forms a stable triazole linkage between the alkyne-modified peptide and an azide-bearing molecule. nih.govucsd.edu

A notable application of this building block is in the "helping hand" strategy for the purification of highly insoluble peptides. iris-biotech.deiris-biotech.de In this approach, solubilizing tags are attached to the lysine side-chain's pentynoyl group via CuAAC, and these tags can later be removed. iris-biotech.de

Mechanistic Insights into Cu(I)-Catalyzed Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a Nobel Prize-winning reaction that dramatically accelerates the rate of triazole formation compared to the uncatalyzed thermal cycloaddition. nih.govucsd.edu The mechanism, while complex and subject to ongoing study, is generally understood to proceed through several key steps.

Initially, a copper(I) ion interacts with the terminal alkyne of a substrate like the pentynoyl group to form a copper-acetylide intermediate. youtube.comnih.gov This activation of the alkyne is a critical step. The organic azide (B81097) then coordinates to the copper center, bringing it into proximity with the activated alkyne. youtube.com A subsequent cyclization step occurs, leading to a six-membered cuprated triazole intermediate. youtube.comnih.gov Finally, protonolysis releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. youtube.com The entire process is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, a major advantage over the uncatalyzed version which produces a mixture of regioisomers. youtube.com

Kinetic Studies of CuAAC with this compound Incorporated Substrates

While specific kinetic rate constants for this compound are not extensively documented in the reviewed literature, the kinetics of CuAAC are known to be exceptionally fast, with rate enhancements of up to 10⁷-fold over the uncatalyzed reaction. nih.gov Several factors are known to influence the reaction rate. Research has suggested that the local chemical environment, such as the position of the alkyne group relative to an amide bond, can enhance the kinetics of the CuAAC reaction. mdpi.com This is directly relevant to pentynoyl-functionalized lysine, where the alkyne is part of an amide-linked side chain.

Table 1: Factors Influencing CuAAC Reaction Kinetics

Factor Effect on Kinetics Reference
Copper(I) Catalyst Essential for the reaction; significantly accelerates the rate. nih.govyoutube.com
Ligands Stabilize the Cu(I) oxidation state and further enhance reaction rates. nih.gov
Proximity of Functional Groups An alkyne group located next to an amide group may enhance reaction kinetics. mdpi.com

| Solvent | The reaction proceeds well in a variety of solvents, including aqueous mixtures, which is crucial for biological applications. | nih.govmdpi.com |

Ligand Design for Enhanced CuAAC Efficiency in Complex Biological Systems

The efficiency and biocompatibility of CuAAC in complex biological environments are heavily dependent on the design of the copper(I)-stabilizing ligands. The primary challenges are maintaining the copper in its active Cu(I) state against oxidation and minimizing cellular toxicity associated with free copper ions. nih.gov

Early ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), were effective at accelerating the reaction but had limited water solubility. nih.gov This led to the development of water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) sulfonates. nih.gov A significant advancement came with ligands like BTTAA, which are designed to be highly water-soluble and remain extracellular, thereby reducing the internalization of toxic copper ions. nih.govucsd.edu

More recently, innovative strategies have emerged, such as conjugating ligands to DNA oligonucleotides. These "inCu-click" ligands, like BTT-DNA, serve to localize and concentrate copper ions at the reaction site. nih.govbiorxiv.org This approach enables efficient CuAAC to occur at very low total copper concentrations, drastically reducing cytotoxicity and making it a powerful tool for intracellular labeling in living cells. nih.govbiorxiv.org Studies have shown these DNA-enhanced ligands can outperform standard commercial ligands even at significantly lower concentrations. biorxiv.orgbiorxiv.org

Table 2: Evolution of Ligands for CuAAC

Ligand Key Features Primary Application Environment Reference
TBTA High efficiency, but low water solubility. In vitro, organic solvents nih.gov
THPTA Good water solubility and stabilizing properties. Aqueous, in vitro bioconjugation nih.gov
BTTAA Excellent water solubility; designed to be cell-impermeable. Extracellular labeling, reduces copper toxicity nih.govucsd.edu

| BTT-DNA | DNA-conjugated ligand; localizes Cu(I) at the reaction site. | Intracellular live-cell labeling with minimal toxicity | nih.govbiorxiv.orgbiorxiv.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Alkyne-Functionalized Lysine Derivativesmagtech.com.cn

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a major alternative to CuAAC for bioorthogonal ligation. magtech.com.cn Crucially, SPAAC is a copper-free reaction. The driving force for the cycloaddition is not a metal catalyst but rather the high degree of ring strain inherent in a cyclic alkyne. magtech.com.cn This stored energy is released upon reaction with an azide, allowing the ligation to proceed rapidly at physiological temperatures without any toxic additives, making it ideal for applications in living organisms. magtech.com.cnnih.gov

Rational Design of Strained Alkyne Moieties for Rapid Ligation

The core of SPAAC technology lies in the rational design of the strained alkyne. An ideal strained alkyne must balance high reactivity with sufficient stability to be handled and avoid unwanted side reactions. magtech.com.cn The field has evolved from early cyclooctynes to highly engineered structures with fine-tuned properties.

Key design strategies include:

Ring Size: Cyclooctynes and cyclononynes are common scaffolds. Cyclooctynes are generally more reactive due to higher ring strain, while cyclononynes can offer greater stability. magtech.com.cn

Fused Rings and Electron-Withdrawing Groups: Fusing aromatic rings to the cycloalkyne (e.g., dibenzocyclooctynes or DIBO) or adding electron-withdrawing groups like fluorine atoms (e.g., DIFO) can significantly increase the alkyne's reactivity toward azides by lowering the energy of the transition state. nih.govnih.gov

Structural Modifications: The introduction of heteroatoms or specific functional groups can further modulate reactivity and improve properties like hydrophilicity. For example, biarylazacyclooctynone (BARAC) exhibits exceptional reaction kinetics. magtech.com.cn More recently, 4,8-diazacyclononynes (DACNs) have been developed, which show high stability and reactivity, coupled with increased hydrophilicity and functional versatility. iris-biotech.de

Computational methods, such as the distortion-interaction model, are often employed to understand how strain and electronic factors influence reactivity, guiding the design of next-generation reagents. rsc.org

Table 3: Examples of Strained Alkynes for SPAAC

Strained Alkyne Structural Feature Key Advantage Reference
DIFO Difluorinated cyclooctyne (B158145) Increased reactivity due to electron-withdrawing fluorine atoms. nih.gov
BARAC Biarylazacyclooctynone Exceptionally fast reaction kinetics. magtech.com.cn

| DACN | Diazacyclononyne | High reactivity, stability, and increased hydrophilicity. | iris-biotech.de |

Comparative Reactivity of Pentynoyl-DIM Alkyne in SPAAC

A direct comparison of the pentynoyl alkyne, as found in this compound, with the strained alkynes used in SPAAC highlights the fundamental difference between the two "click" chemistry paradigms. The pentynoyl group contains a terminal alkyne, which is linear and unstrained. In the absence of a copper catalyst, the 1,3-dipolar cycloaddition between a terminal alkyne and an azide is exceedingly slow, making it unsuitable for practical bioorthogonal applications. nih.goviris-biotech.de

Conversely, the strained cyclic alkynes used in SPAAC are specifically designed for high reactivity in the absence of a catalyst. magtech.com.cn This high intrinsic reactivity, however, can sometimes be a double-edged sword. In complex biological systems, highly reactive strained alkynes can exhibit off-target reactivity, for instance, with cysteine residues in proteins. iris-biotech.denih.gov

A comparative proteomics study directly evaluated the performance of CuAAC (using a terminal alkyne) versus SPAAC (using a strained DIBO alkyne) for labeling O-GlcNAcylated proteins. The study concluded that while both methods were effective, CuAAC demonstrated higher labeling efficiency and specificity. nih.gov The SPAAC reaction, while avoiding copper toxicity, resulted in a higher background signal, likely due to the inherent reactivity of the strained alkyne with other biomolecules. nih.gov

Therefore, the pentynoyl alkyne of this compound is specifically intended for the highly selective and efficient CuAAC reaction. It is essentially unreactive under the catalyst-free conditions of SPAAC, a reaction that demands the unique electronic and structural properties of a strained cyclic alkyne.

Methodologies for Copper-Free Conjugation

The pentynoyl group, a terminal alkyne, present in this compound, is a key functional handle for bioorthogonal reactions. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common application for terminal alkynes, the inherent toxicity of copper catalysts has driven the development of copper-free alternatives. One prominent copper-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC). However, SPAAC typically requires the use of strained cyclooctynes.

The terminal alkyne of the pentynoyl group is not strained and thus generally exhibits slow reactivity in traditional SPAAC. To achieve effective copper-free conjugation with the pentynoyl moiety, alternative strategies are necessary. One such approach involves the use of specialized, highly reactive azide partners or the application of external stimuli to activate the alkyne without a metal catalyst.

Another significant copper-free conjugation method for terminal alkynes like the one in this compound is the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine partners. This reaction is exceptionally fast and selective, proceeding without the need for a catalyst. rsc.org The pentynoyl group can act as the dienophile in this reaction, readily engaging with electron-deficient tetrazines. iris-biotech.deiris-biotech.de This approach allows for the direct and efficient conjugation of peptides modified with this compound to molecules bearing a tetrazine moiety.

Inverse Electron Demand Diels-Alder (iEDDA) Ligation with Tetrazine Partners

The iEDDA reaction between a tetrazine (the diene) and an alkene or alkyne (the dienophile) is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. rsc.orgrsc.org The reaction is governed by the frontier molecular orbitals of the reactants; a smaller energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene leads to faster reaction kinetics. rsc.orgrsc.org

Development of iEDDA-Compatible Pentynoyl-DIM Derivatives

The compound this compound is an example of a synthetically accessible building block designed for incorporation into peptides via solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for standard peptide synthesis protocols. The key components for iEDDA reactivity are the pentynoyl group and the DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) moiety attached to the lysine side chain.

The pentynoyl group serves as the dienophile. While unstrained alkynes are generally less reactive in iEDDA reactions compared to strained alkenes, they are still viable partners, especially with highly reactive tetrazines. rsc.orgnih.gov The development of such amino acid derivatives provides a straightforward method to introduce an iEDDA-reactive handle into a specific position within a peptide sequence.

The precise role of the 4,4-dimethyl-2,6-dioxocyclohexylidene (DIM) group in the context of iEDDA reactivity is not extensively documented in publicly available research. However, it is known that substituent effects can influence the electronic properties and steric hindrance of the dienophile, which in turn affects reaction kinetics. rsc.orgrsc.org The DIM group is a bulky substituent, which could potentially introduce steric hindrance, but it also possesses electron-withdrawing character which could modulate the HOMO energy of the pentynoyl alkyne. Further research is needed to fully elucidate the impact of the DIM moiety on iEDDA reaction efficiency.

Kinetic and Selectivity Considerations in iEDDA-Based Conjugations

The kinetics of iEDDA reactions are a critical factor in their application, with second-order rate constants spanning several orders of magnitude depending on the specific tetrazine and dienophile pairing. nih.gov Generally, electron-withdrawing groups on the tetrazine lower its LUMO energy and accelerate the reaction, while electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics. rsc.orgrsc.org

To achieve rapid conjugation with a pentynoyl-modified peptide, a highly reactive tetrazine, such as one substituted with electron-withdrawing groups, would be preferable. The table below presents a qualitative comparison of the reactivity of different classes of dienophiles in iEDDA reactions, providing context for the expected reactivity of the pentynoyl group.

Dienophile ClassGeneral Reactivity in iEDDAExample
Strained AlkenesVery Fasttrans-Cyclooctene (TCO)
Strained AlkynesFastBicyclononyne (BCN)
Unstrained AlkenesModerate to SlowNorbornene
Unstrained Alkynes Slow Pentynoyl group

This table provides a general qualitative comparison. Actual reaction rates are dependent on the specific substituents on both the dienophile and the tetrazine partner.

The selectivity of the iEDDA reaction is typically excellent, with the tetrazine and dienophile reacting specifically with each other even in the presence of a vast excess of other biological functional groups. rsc.org This high degree of selectivity ensures that conjugation occurs only at the intended site, a crucial requirement for the precise construction of complex biomolecular conjugates.

Advanced Applications in Chemical Biology and Proteomics Research

Site-Specific Peptide and Protein Functionalization

The ability to modify peptides and proteins at specific sites is crucial for understanding their function and for developing new therapeutic and diagnostic agents. Fmoc-L-Lys(Pentynoyl-DIM)-OH serves as a key building block in solid-phase peptide synthesis (SPPS) to achieve this goal.

Engineering Peptides with Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, and the ability to synthesize peptides with specific PTMs is essential for studying their biological roles. nih.govuni-greifswald.de The pentynoyl group of this compound can be used as a reactive handle to introduce mimics of natural PTMs. For example, after incorporation of the amino acid into a peptide chain and removal of the DIM protecting group, the exposed alkyne can be "clicked" with an azide-bearing molecule that resembles a specific PTM, such as acetylation, methylation, or phosphorylation. This approach allows for the creation of peptides with precisely located modifications, which can then be used to study the effects of these PTMs on protein structure and function. researchgate.netnih.gov

Controlled Conjugation of Biomolecules via Lysine (B10760008) Side Chains

The lysine side chain is a common target for bioconjugation due to the reactivity of its primary amine. nih.gov However, traditional methods that target lysine amines often result in heterogeneous mixtures because most proteins have multiple lysine residues. By using this compound during SPPS, a single, uniquely reactive alkyne group can be introduced at a predetermined position. This allows for the highly controlled and site-specific conjugation of other biomolecules, such as nucleic acids, carbohydrates, or other peptides, that have been functionalized with an azide (B81097) group. This precise control over conjugation site and stoichiometry is critical for the development of well-defined bioconjugates with consistent properties.

Development of Homogeneous Bioconjugates

A major challenge in the development of bioconjugates, such as antibody-drug conjugates (ADCs), is the production of homogeneous materials where the payload is attached to a specific site and with a defined stoichiometry. The use of this compound in peptide and protein synthesis helps to overcome this challenge. By incorporating this building block at a specific position, a unique chemical handle is introduced, ensuring that the subsequent click reaction with an azide-functionalized payload occurs only at that site. This leads to the production of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.

Design and Synthesis of Advanced Molecular Probes

Molecular probes are essential tools for studying biological processes. The versatility of the alkyne group in this compound makes it an excellent building block for the design and synthesis of a variety of advanced molecular probes.

Fluorescent Labeling of Peptides and Proteins for Imaging Applications

Fluorescently labeled peptides and proteins are widely used to visualize and track biological molecules and processes in living cells and organisms. researchgate.netresearchgate.netfrontiersin.org By incorporating this compound into a peptide sequence, a specific site for fluorescent labeling is created. An azide-derivatized fluorophore can then be attached to the alkyne handle via click chemistry. nih.govnih.gov This method offers several advantages over traditional labeling techniques, including high specificity, efficiency, and the ability to use a wide range of fluorescent dyes. The resulting fluorescently labeled peptides can be used in various imaging applications, such as fluorescence microscopy and flow cytometry.

Creation of Affinity Probes for Target Identification

Affinity probes are used to identify and isolate binding partners of a particular protein or peptide. These probes typically consist of a reactive group that can covalently bind to the target and a reporter tag for detection and purification. This compound can be used to synthesize affinity probes by incorporating it into a peptide that is known to bind to a specific target. The pentynoyl group can then be used to attach a reporter tag, such as biotin (B1667282), via click chemistry. nih.gov The resulting affinity probe can be used to "fish" for the target protein in complex biological mixtures, facilitating its identification and characterization.

Development of Chemoenzymatic Conjugation Strategies

The terminal alkyne on the pentynoyl side chain of this compound is a key functional handle for modern bioconjugation techniques, particularly those combining enzymatic precision with chemical efficiency. Chemoenzymatic strategies leverage enzymes to install a recognition site onto a biomolecule, which is then chemically modified in a bioorthogonal manner.

One prominent strategy involves the use of enzymes like Sortase A (SrtA). SrtA recognizes a specific peptide sequence (e.g., LPXTG) and can be used to enzymatically attach a modified oligoglycine probe containing an azide group to the C-terminus of a target protein, such as an antibody. researchgate.net This introduces a bioorthogonal azide handle onto the protein. Subsequently, a molecule containing an alkyne group, such as a peptide synthesized with this compound, can be permanently attached via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), often referred to as "click chemistry". researchgate.netnih.goviris-biotech.de This approach yields homogeneously modified proteins with precise control over the conjugation site and stoichiometry. researchgate.net The DIM group on the lysine side chain can later be cleaved, for instance with hydrazine (B178648) or hydroxylamine, if the solubilizing tag is no longer needed after purification. iris-biotech.de

Table 1: Chemoenzymatic Conjugation Strategy

Step Process Reagents/Components Outcome
1. Enzymatic Sortase A-mediated ligation Target protein with LPXTG tag, SrtA, Azide-oligoglycine probe Protein with site-specific azide handle

| 2. Chemical | Azide-Alkyne Cycloaddition | Azide-labeled protein, Alkyne-bearing molecule (e.g., peptide with Lys(Pentynoyl-DIM)) | Site-specifically conjugated protein |

Contribution to Macromolecular Conjugates as Research Tools

The ability to incorporate a reactive alkyne handle into peptides and proteins makes this compound a significant contributor to the construction of complex macromolecular conjugates used as research probes.

Peptide-Drug Conjugate (PDC) Research Scaffolds

Peptide-drug conjugates (PDCs) are a therapeutic modality that uses a peptide to deliver a cytotoxic drug to a specific target, aiming to increase efficacy and reduce systemic toxicity. nih.gov The construction of PDCs relies on a stable linker connecting the peptide and the drug.

This compound serves as an ideal building block for creating PDC research scaffolds. It can be incorporated into a peptide sequence during standard solid-phase peptide synthesis. bachem.compeptide.com The terminal alkyne on the lysine side chain then provides a specific site for attaching an azide-modified drug molecule via click chemistry. nih.gov This method offers several advantages:

Site-Specific Conjugation: The drug can be attached to a precise location within the peptide, avoiding random conjugation to other reactive amino acid side chains.

Stable Linkage: The resulting triazole ring formed during the click reaction is chemically robust, ensuring the integrity of the conjugate until it reaches its target. iris-biotech.de

Modular Assembly: It allows for the easy combination of different peptides and drug molecules to screen for optimal therapeutic candidates. bachem.com

The incorporation of unnatural amino acids with bioorthogonal handles like the pentynoyl group is a key strategy for improving the properties of PDCs. nih.gov

Antibody-Drug Conjugate (ADC) Linker Design Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that link a potent cytotoxic agent to a monoclonal antibody, enabling selective delivery of the toxin to cancer cells. rsc.org A critical component of an ADC is the linker, which connects the drug to the antibody. nih.gov The properties of the linker significantly impact the ADC's stability, potency, and pharmacokinetic profile. nih.gov

The use of this compound and similar alkyne-containing amino acids is central to modern ADC linker research. By genetically encoding an unnatural amino acid with an alkyne or azide handle into the antibody sequence, researchers can create a specific site for drug conjugation. nih.gov This overcomes the heterogeneity issues associated with traditional methods that randomly target native lysine or cysteine residues. nih.govmdpi.com

The alkyne group on the lysine derivative allows for conjugation with an azide-functionalized linker-payload via CuAAC. iris-biotech.deiris-biotech.demedchemexpress.com This "click chemistry" approach enables tight control over the drug-to-antibody ratio (DAR), leading to the production of homogeneous ADCs with defined stoichiometry and conjugation sites. nih.gov This homogeneity is crucial for ensuring consistent efficacy and a predictable safety profile. Researchers can use this building block to synthesize various linker designs and study their impact on ADC performance. rsc.org

PROTAC Degradation Tag Linker Exploration (using related Lysine derivatives)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system. axispharm.com A PROTAC consists of two ligands—one binding the target protein and another recruiting an E3 ubiquitin ligase—joined by a chemical linker. nih.govbroadpharm.com The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and induce protein degradation. nih.gov

The exploration of optimal linkers often involves synthesizing libraries of PROTACs with varying linker structures. nih.gov Lysine derivatives functionalized with reactive handles are invaluable for this purpose. A lysine core can be functionalized with an alkyne-containing chain, similar to the pentynoyl group. This allows for the modular and efficient assembly of PROTACs using click chemistry. nih.gov By reacting an alkyne-functionalized linker component with an azide-modified ligand (or vice-versa), researchers can rapidly generate diverse PROTACs.

The use of alkyne motifs in PROTAC linkers is a common strategy to connect the two ends of the molecule, forming a stable triazole linkage. nih.govbroadpharm.com Therefore, lysine derivatives containing terminal alkynes are key tools for exploring the structure-activity relationships of PROTAC linkers and accelerating the discovery of effective protein degraders. nih.gov

Isotope Labeling for Advanced Proteomic and NMR Studies

The chemical structure of this compound allows for the straightforward incorporation of stable isotopes, enabling advanced quantitative studies in proteomics and structural analysis by Nuclear Magnetic Resonance (NMR).

Incorporation of Stable Isotopes into this compound Derivatives for Mass Spectrometry-based Proteomics

Quantitative mass spectrometry (MS) is a cornerstone of proteomics, allowing for the measurement of protein abundance and the identification of post-translational modifications. A powerful technique for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing "heavy" isotopically labeled amino acids (e.g., with ¹³C or ¹⁵N). wikipedia.orgnih.govisotope.com This results in the incorporation of these heavy amino acids into the entire proteome, which can then be distinguished from a "light" (unlabeled) control sample by its increased mass in the spectrometer. researchgate.net

For more targeted applications, peptides containing isotopically labeled amino acids can be synthesized and used as internal standards for absolute quantification of proteins or their modifications. oup.comisotope.com A derivative of this compound can be synthesized using isotopically enriched lysine, for example, L-Lysine(¹³C₆, ¹⁵N₂). This "heavy" building block can then be used in solid-phase peptide synthesis to create a peptide that is chemically identical to its native counterpart but has a known mass shift.

Table 2: Example of an Isotopically Labeled Derivative

Labeled Building Block Isotopic Composition Mass Increase (vs. natural abundance) Application

Such a labeled peptide, containing the alkyne handle for further modification, serves as an ideal internal standard for MS-based experiments. isotope.com It allows for precise quantification while also enabling the study of subsequent chemical reactions at the alkyne site, providing a powerful tool to track and quantify specific protein-conjugate interactions in complex biological mixtures. This approach is also valuable for NMR studies, where selective isotopic labeling can simplify complex spectra and help elucidate the structure and dynamics of proteins and their conjugates. nih.govscienceopen.com

Utility in Biomolecular NMR Spectroscopy for Structural and Interaction Analysis

The application of this compound in biomolecular NMR spectroscopy is primarily indirect, stemming from its use in the "helping hand" strategy for the chemical synthesis of challenging proteins. Many proteins, particularly large or hydrophobic ones, are difficult to produce and purify in the quantities and concentrations required for NMR analysis due to poor solubility. The "helping hand" approach addresses this by temporarily attaching a solubilizing tag to the peptide chain during solid-phase peptide synthesis (SPPS).

The DIM group within this compound is a key component of a cleavable linker system. This allows for the attachment of a highly soluble peptide sequence to the lysine side chain. Once the full-length protein is synthesized and purified, the "helping hand" tag can be cleaved off, yielding the native protein. This strategy has been instrumental in the successful synthesis of proteins that were previously intractable for structural studies. By enabling the production of sufficient quantities of soluble and correctly folded proteins, this compound facilitates detailed structural and interaction analysis by NMR spectroscopy. nih.govresearchgate.netamazonaws.com

Furthermore, the incorporation of non-standard amino acids can be a valuable tool in NMR studies. utexas.edu While the DIM and pentynoyl groups are typically cleaved, their presence during synthesis and folding could be explored for specific NMR-based applications if they were to remain part of the final product in certain research contexts. For instance, the unique chemical shifts of the protons associated with these groups could serve as probes to monitor specific regions of a protein.

Component Function in Relation to NMR Studies Relevant Research Findings
DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) Group Forms part of a cleavable linker for the "helping hand" strategy, improving protein solubility for NMR sample preparation. nih.govresearchgate.netThe "helping hand" strategy has enabled the synthesis of the 97-residue co-chaperonin GroES, allowing for its structural and functional validation. researchgate.net
Pentynoyl Group An alkyne functionality that, if retained, could be used for post-synthesis modification with NMR-active probes via click chemistry. jenabioscience.compeptide.comiris-biotech.deAlkyne-modified amino acids have been incorporated into proteins to study their structure and function. nih.govnih.gov
Fmoc-L-Lysine Core Provides the backbone for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis. nih.govresearchgate.netFmoc-protected amino acids are fundamental to the synthesis of peptides used in a wide range of structural and functional studies. researchgate.net

Biosensor Development and Functional Bio-materials Research

The unique chemical features of this compound also suggest its utility in the burgeoning fields of biosensor development and functional biomaterials. The pentynoyl group, with its terminal alkyne, is particularly significant in this context. Alkynes are versatile chemical handles for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific covalent linkage of molecules.

In biosensor development, the alkyne group can be used to immobilize peptides or proteins onto a sensor surface, such as a gold electrode or a nanoparticle. This is achieved by reacting the alkyne-modified biomolecule with an azide-functionalized surface in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. jenabioscience.comiris-biotech.de This precise orientation and covalent attachment can enhance the sensitivity and stability of the biosensor. For example, a peptide designed to bind a specific analyte could be synthesized incorporating this compound, and then "clicked" onto a sensor chip for the detection of that analyte. The use of modified amino acids is a growing area in the design of electrochemical biosensors. nih.govnih.gov

The self-assembly properties of Fmoc-amino acids are also highly relevant to the creation of functional biomaterials. Fmoc-protected amino acids have been shown to self-assemble into various nanostructures, such as hydrogels, which can be used for drug delivery, tissue engineering, and as matrices for biosensors. The specific properties of the resulting biomaterial can be tuned by the nature of the amino acid and its modifications. While the primary role of the DIM group is as part of a cleavable linker, its presence prior to cleavage could influence the self-assembly process and the properties of the resulting material.

Component/Functionality Application in Biosensors & Biomaterials Relevant Research Context
Pentynoyl Group (Alkyne) Covalent immobilization of peptides/proteins onto sensor surfaces via click chemistry. jenabioscience.comiris-biotech.deAlkyne-containing amino acids are used to create modified peptides for various applications, including conjugation to labels and surfaces. peptide.com
Fmoc Group Promotes self-assembly of amino acid derivatives into functional nanostructures like hydrogels. nih.govFmoc-amino acids are widely used as building blocks for the solid-phase synthesis of peptides for biosensor applications. nih.gov
Lysine Side Chain Provides a site for chemical modification and can influence the overall charge and solubility of the resulting peptide/biomaterial.Lysine residues are frequently modified to introduce labels, crosslinkers, or other functional groups into proteins and peptides. nih.govnih.gov
Cleavable DIM Linker Could be used to create "smart" biomaterials that release a payload (e.g., a drug or signaling molecule) upon exposure to a specific chemical trigger (e.g., hydrazine or hydroxylamine). nih.govmedchemexpress.comCleavable linkers are increasingly used in chemical biology to control the release of molecules in response to specific stimuli. nih.govacs.orgnih.gov

Methodological Developments and Research Challenges

Optimization of Bioorthogonal Reaction Conditions for Diverse Research Contexts

The pentynoyl group on the lysine (B10760008) side chain of Fmoc-L-Lys(Pentynoyl-DIM)-OH is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. iris-biotech.de The efficiency and success of this bioorthogonal ligation are highly dependent on the reaction conditions, which must be tailored to the specific biomolecules and research contexts involved. nih.govjenabioscience.com

Key parameters for optimization include the copper source, the nature of the stabilizing ligand, the reducing agent, and the solvent system. A generally applicable and optimized procedure for bioconjugation highlights several critical elements. nih.govjenabioscience.com Sodium ascorbate (B8700270) is often the preferred reducing agent to generate the active Cu(I) catalyst from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) due to its effectiveness and convenience. nih.govjenabioscience.com The concentration of copper is also a crucial factor, with optimal concentrations typically ranging between 50 and 100 µM to ensure a sufficient rate of reaction without causing degradation of sensitive biomolecules. nih.govjenabioscience.com

To prevent the detrimental effects of copper, such as the generation of reactive oxygen species, a chelating ligand is essential. nih.govjenabioscience.com Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a widely used water-soluble ligand that accelerates the reaction and protects biomolecules from oxidative damage by maintaining the copper in its active Cu(I) state. researchgate.net Research suggests using at least five equivalents of the ligand relative to the copper catalyst. nih.gov For reactions involving alkyne concentrations greater than 5 mM, alternative ligands may be required to avoid catalyst inhibition. nih.govjenabioscience.com Additionally, additives like aminoguanidine (B1677879) can be beneficial in scavenging reactive byproducts of ascorbate oxidation that might otherwise lead to unwanted modifications of proteins. nih.gov

The order of addition of reagents is also a critical consideration. It is recommended to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the azide (B81097) and the alkyne-modified peptide. The reaction is then initiated by the addition of sodium ascorbate. nih.govjenabioscience.com This sequence minimizes the exposure of the biomolecules to free, unligated copper ions.

ParameterRecommended ConditionRationale
Copper Source Copper(II) sulfate (CuSO₄)Readily available and reduced in situ.
Reducing Agent Sodium AscorbateEffective and convenient for generating Cu(I). nih.govjenabioscience.com
Copper Concentration 50-100 µMBalances reaction rate and potential for biomolecule damage. nih.govjenabioscience.com
Ligand THPTA (or other water-soluble variants)Accelerates reaction and prevents oxidative damage. researchgate.net
Ligand:Copper Ratio ≥ 5:1Ensures proper chelation and stabilization of the Cu(I) catalyst. nih.gov
Additive AminoguanidineScavenges reactive carbonyl byproducts from ascorbate oxidation. nih.gov

Strategies for Mitigating Catalyst-Associated Limitations in Bioorthogonal Reactions, with a Focus on Copper-Mediated Toxicity

A significant hurdle in the application of CuAAC, especially in living systems, is the cytotoxicity associated with the copper catalyst. pnas.orgresearchgate.net The presence of free copper ions can induce oxidative stress through the generation of reactive oxygen species, leading to damage to a wide range of biomolecules and compromising cell viability. nih.govjenabioscience.comresearchgate.net Consequently, substantial research has focused on strategies to mitigate these toxic effects.

One of the most effective strategies is the use of chelating ligands that stabilize the Cu(I) oxidation state and reduce its toxicity. researchgate.netnih.gov The ligand environment around the copper ion significantly influences its toxic effects on mammalian cells. nih.gov For instance, the use of copper-binding ligands like L-histidine has been shown to create an effective catalyst for CuAAC labeling on live cells with minimal toxicity compared to other copper complexes. nih.gov

Another major avenue of research has been the development of copper-free click chemistry. wikipedia.org This approach circumvents the need for a copper catalyst altogether by utilizing strained cyclooctyne (B158145) derivatives that react spontaneously with azides. pnas.orgnih.gov This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), has proven to be a powerful tool for labeling biomolecules in living cells, zebrafish, and even mice, due to its bioorthogonality and lack of metal-induced toxicity. wikipedia.orgnih.govnih.gov Various cyclooctyne reagents, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctyne (DBCO), have been developed with kinetics comparable to the copper-catalyzed reaction. pnas.orglicorbio.com

StrategyDescriptionAdvantages
Chelating Ligands Use of ligands like THPTA or L-histidine to stabilize Cu(I). researchgate.netnih.govReduces copper-mediated toxicity and can enhance reaction rates. researchgate.net
Copper-Free Click Chemistry (SPAAC) Employs strained alkynes (e.g., DIFO, DBCO) that react with azides without a catalyst. pnas.orglicorbio.comEliminates copper cytotoxicity, making it suitable for in vivo applications. wikipedia.orgnih.gov
Catalyst Optimization Using minimal effective concentrations of the copper catalyst. nih.govjenabioscience.comReduces the overall exposure of the biological system to copper.

Addressing Challenges in the Synthesis of Complex Peptides and Conjugates

The synthesis of peptides incorporating modified amino acids like this compound can be complex. Challenges include preventing unwanted side reactions during synthesis and purifying the final, often insoluble, peptide products.

Purification of Highly Insoluble Peptides Using "Helping Hand" Strategies

A significant bottleneck in the chemical synthesis of large or hydrophobic peptides is their poor solubility, which complicates their handling and purification by methods like High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov The "helping hand" strategy is a powerful technique developed to overcome this challenge. acs.orgnih.gov This method involves temporarily attaching a highly solubilizing tag to the insoluble peptide to improve its handling characteristics. acs.orgnih.govresearchgate.net

This compound is specifically designed for this purpose. iris-biotech.de The DIM (4,4-dimethyl-2,6-dioxocyclohexylidene) portion of the side chain is a cleavable linker. acs.org A solubilizing sequence, such as a poly-arginine or poly-lysine tag, can be attached to the pentynoyl group via click chemistry. acs.orgnih.govfrontiersin.orgnih.gov This creates a temporary branched peptide with enhanced solubility, facilitating its purification. After successful purification, the "helping hand" tag is cleaved off by treating the peptide with a mild hydrazine (B178648) solution, which cleaves the DIM linker, releasing the target peptide in its pure form. acs.orgnih.govresearchgate.net This strategy has been successfully applied to the synthesis of challenging proteins, such as the 97-residue co-chaperonin GroES. acs.orgnih.govresearchgate.net

Strategy ComponentFunctionImplementation
This compound Provides an alkyne handle and a cleavable linker on the lysine side chain. iris-biotech.deIncorporated into the peptide sequence during SPPS.
Solubilizing Tag A highly charged or hydrophilic sequence (e.g., Lys₆, Argₙ). acs.orgnih.govfrontiersin.orgnih.govAttached to the pentynoyl group via CuAAC.
Cleavage Reagent Mild aqueous hydrazine or hydroxylamine. iris-biotech.deacs.orgRemoves the solubilizing tag after purification by cleaving the DIM linker.

Advancements in Analytical Techniques for Characterizing this compound Derived Bioconjugates

The characterization of bioconjugates derived from this compound requires a suite of advanced analytical techniques to confirm the successful conjugation and to ensure the purity and structural integrity of the final product.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and purification of peptides and their conjugates. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating peptides based on their hydrophobicity. hplc.eu The optimization of HPLC methods, including the choice of column (e.g., C18), mobile phase composition (e.g., water/acetonitrile gradients with additives like TFA), and temperature, is crucial for achieving high-resolution separation of the desired bioconjugate from starting materials and side products. acs.orgacs.org

Mass Spectrometry (MS) is indispensable for the structural verification of peptide bioconjugates. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) provide precise molecular weight information, allowing for the confirmation of the covalent attachment of the desired moiety via the click reaction. acs.orgtdl.org Tandem mass spectrometry (MS/MS) can further provide sequence information and pinpoint the exact site of modification. nih.gov The coupling of HPLC with mass spectrometry (LC-MS) is a powerful combination that allows for the separation and identification of components in a complex mixture in a single run. acs.orgnih.gov

Fluorescence Spectroscopy can be employed when the conjugated molecule is a fluorophore. This technique can be used to confirm the conjugation and to study the properties of the resulting fluorescently labeled peptide. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , while more complex, can provide detailed three-dimensional structural information about the bioconjugate in solution, confirming the regiochemistry of the triazole ring formed during the click reaction and assessing any conformational changes in the peptide upon conjugation.

Analytical TechniqueInformation ProvidedKey Advantages
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purification. hplc.eunih.govHigh resolution, well-established for peptides.
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular weight confirmation of the conjugate. acs.orgtdl.orgHigh accuracy and sensitivity.
Tandem Mass Spectrometry (MS/MS) Sequence verification and localization of the modification. nih.govProvides detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of components in a single analysis. acs.orgnih.govHigh throughput and comprehensive analysis.
Fluorescence Spectroscopy Confirmation of conjugation to a fluorescent tag and analysis of photophysical properties. acs.orgHighly sensitive for fluorescent molecules.
Nuclear Magnetic Resonance (NMR) Detailed 3D structure and confirmation of triazole regiochemistry.Provides unambiguous structural data in solution.

Future Perspectives and Emerging Research Directions

Expansion of the Bioorthogonal Toolkit with Novel Lysine-Based Reagents

The existing bioorthogonal toolkit has revolutionized our ability to study biomolecules in their native environments. acs.org However, the demand for more diverse and mutually orthogonal reactions continues to grow. Lysine (B10760008), with its chemically accessible epsilon-amino group, has long been a target for modification. The introduction of alkyne-functionalized lysine derivatives, such as those based on a pentynoyl group, is set to significantly expand this toolkit. nih.gov

These novel reagents offer an alternative to more commonly used bioorthogonal pairs, providing researchers with greater flexibility in designing complex experiments. The alkyne handle can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are highly specific and can be performed under biocompatible conditions. nih.gov The development of new lysine-based reagents with unique reactivity will enable the simultaneous tracking of multiple molecular events within a single biological system.

Integration of Fmoc-L-Lys(Pentynoyl-DIM)-OH in Multi-Orthogonal Ligation Strategies

The synthesis of large, complex proteins and peptides often requires the assembly of multiple smaller fragments. This has led to the development of multi-orthogonal ligation strategies, where several different chemoselective reactions are used in a single pot to join peptide segments together. acs.org The alkyne functionality of this compound makes it an ideal component for such strategies.

For instance, a peptide fragment containing a pentynoyl-lysine residue can be selectively ligated to another fragment bearing an azide (B81097) group, while other orthogonal reaction pairs, such as a cysteine-thioester ligation (native chemical ligation), are used to connect other segments. This approach allows for the efficient and controlled synthesis of proteins with multiple domains or specific modifications. Research is ongoing to explore the full potential of combining alkyne-based click chemistry with other ligation methods to create increasingly complex and functional biomolecules.

Ligation StrategyReactive PartnersKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + AzideHigh efficiency, requires copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne + AzideCopper-free, useful in living systems. nih.gov
Native Chemical Ligation (NCL) N-terminal Cysteine + C-terminal ThioesterForms a native peptide bond.

Development of Advanced Probes for Complex Biological Pathways

The ability to visualize and track biological molecules in real-time is crucial for understanding complex cellular processes. The pentynoyl handle on this compound provides a straightforward way to attach a wide variety of reporter molecules, such as fluorophores, biotin (B1667282) tags, or other imaging agents, to a peptide or protein of interest. nih.gov

By incorporating this modified amino acid into a peptide that targets a specific enzyme or receptor, researchers can create highly specific probes to study its localization, trafficking, and interactions within the cell. For example, a fluorescently labeled peptide could be used to visualize the distribution of a particular receptor on the cell surface, while a biotinylated version could be used to pull down and identify its binding partners. nih.gov The development of such advanced probes is a key area of future research, with the potential to shed new light on the intricate workings of biological pathways.

Automated Synthesis and High-Throughput Screening Methodologies Utilizing this compound

The synthesis of peptides and peptide libraries is increasingly being performed using automated solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov The Fmoc protecting group on this compound makes it fully compatible with standard Fmoc-based SPPS protocols, allowing for its seamless integration into automated workflows. nih.gov This enables the rapid and efficient production of peptides containing the pentynoyl-lysine modification at specific positions.

Furthermore, the ability to create large libraries of peptides, each containing this "clickable" handle, opens up new possibilities for high-throughput screening. drugtargetreview.comcreative-peptides.com For example, a library of peptides could be synthesized on beads, with each bead displaying a unique peptide sequence. This library could then be screened against a target protein, and the "hit" peptides could be identified and subsequently modified via click chemistry to optimize their binding affinity or other properties. nih.gov This combination of automated synthesis and high-throughput screening is a powerful approach for the discovery of new therapeutic peptides and diagnostic agents.

Q & A

Q. How is Fmoc-L-Lys(Pentynoyl-DIM)-OH utilized in solid-phase peptide synthesis (SPPS)?

this compound serves as a specialized building block in SPPS, particularly for synthesizing highly insoluble peptides. The pentynoyl-DIM group acts as a solubility-enhancing tag attached to the lysine side chain via a click chemistry-compatible alkyne moiety. This "helping hand" strategy improves purification efficiency by increasing peptide solubility during synthesis. Post-synthesis, the DIM tag is cleaved using 1M hydrazine or hydroxylamine solutions under mild conditions .

Q. What analytical methods confirm the successful incorporation of this compound into peptide sequences?

Liquid chromatography-mass spectrometry (LC-MS) is the primary method to verify structural integrity and purity. High-performance liquid chromatography (HPLC) can monitor retention times against standards, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselective modification of the lysine side chain. For quantitative analysis, MALDI-TOF mass spectrometry is recommended to validate molecular weight and tag removal efficiency .

Q. What precautions are necessary when handling this compound in laboratory settings?

Follow general safety protocols for Fmoc-protected amino acids:

  • Avoid inhalation of dust and direct skin/eye contact.
  • Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Work in a fume hood to minimize exposure to hydrazine or hydroxylamine during tag cleavage .

Advanced Research Questions

Q. How can researchers optimize click chemistry reactions for peptide functionalization using this compound?

Key parameters include:

  • Catalyst system : Copper(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) for azide-alkyne cycloaddition (CuAAC).
  • Reaction conditions : Maintain inert atmosphere (argon/nitrogen) to prevent copper oxidation.
  • Molar ratios : Use a 1.2:1 molar excess of azide-containing molecules relative to the alkyne group.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) or real-time LC-MS .

Q. How to address incomplete removal of the DIM solubility tag post-conjugation?

  • Optimize cleavage conditions : Extend reaction time (4–6 hours) or increase hydrazine concentration (up to 1.5M).
  • Alternative cleavage agents : Hydroxylamine (pH 7.0) may reduce side reactions compared to hydrazine.
  • Validation : Use reversed-phase HPLC to assess tag removal efficiency, ensuring no residual DIM groups interfere with downstream applications .

Q. What structural and mechanistic factors influence the DIM group’s role in mitigating peptide aggregation during SPPS?

The hydrophilic nature of the DIM tag disrupts intermolecular hydrophobic interactions, reducing aggregation. For challenging sequences:

  • Solvent optimization : Incorporate dimethylformamide (DMF) with 0.1% Triton X-100 to enhance solubility.
  • Resin selection : Use low-loading Wang or Rink amide resins to minimize steric hindrance.
  • Temperature control : Conduct synthesis at 4°C to slow aggregation kinetics .

Q. How does this compound compare to other lysine derivatives (e.g., Fmoc-Lys(Alloc)-OH) in orthogonal protection strategies?

Unlike Alloc-protected lysine (removed via palladium catalysis), the pentynoyl-DIM group enables chemoselective modification via click chemistry without interfering with standard Fmoc deprotection (piperidine). This orthogonality allows sequential conjugation of multiple functional groups (e.g., fluorescent probes, PEG chains) in complex peptide architectures .

Methodological Notes

  • Synthesis protocols : For reproducible results, pre-activate this compound with HBTU/Oxyma Pure in DMF before coupling to resin-bound peptides.
  • Quality control : Batch-to-batch variability in DIM group incorporation can be assessed via elemental analysis or quantitative 19^{19}F NMR (if fluorinated tags are used) .
  • Ethical considerations : Hydrazine waste must be neutralized with 3M HCl before disposal to prevent environmental contamination .

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